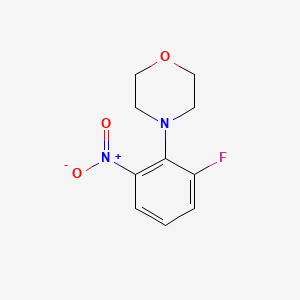

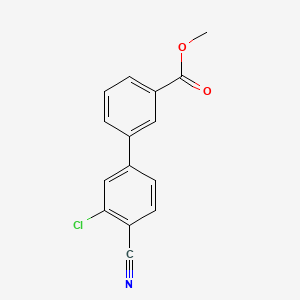

(2-Methoxypyridin-3-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxypyridin-3-yl)methanamine hydrochloride, also known as MMPH, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound, capable of forming strong hydrogen bonds and having a high solubility in water. MMPH is used in a variety of scientific experiments, from drug development to biochemistry.

Scientific Research Applications

Protonation Sites and Hydrogen Bonding

The synthesis and structural characterization of related compounds featuring methoxypyridine frameworks illustrate the importance of these structures in understanding protonation sites and hydrogen bonding patterns. For instance, the study by Böck et al. (2021) highlights the crystal structures of certain N,4-diheteroaryl 2-aminothiazoles, which reveal distinct intermolecular hydrogen bonding networks. These findings underscore the role of methoxypyridine derivatives in elucidating hydrogen bonding and protonation behaviors in complex molecular systems (Böck et al., 2021).

Catalysts for Hydroxylation of Alkanes

In the realm of catalysis, methoxypyridine derivatives have been investigated as ligands in diiron(III) complexes for the selective hydroxylation of alkanes. The study by Sankaralingam and Palaniandavar (2014) demonstrates how variations in the capping ligand affect the catalytic efficiency and selectivity, highlighting the potential of methoxypyridine-based ligands in mimicking the function of natural enzymes like methane monooxygenases (Sankaralingam & Palaniandavar, 2014).

Synthesis of Lycopodium Alkaloids

The versatility of methoxypyridines in organic synthesis is further demonstrated in the total synthesis of complex natural products. Bisai and Sarpong (2010) reported the use of a methoxypyridine as a key intermediate in the concise synthesis of lycoposerramine R, a Lycopodium alkaloid. This work illustrates the strategic use of methoxypyridines in constructing complex molecular architectures, offering insights into novel synthetic pathways for natural product synthesis (Bisai & Sarpong, 2010).

Liquid Crystalline Behavior and Photo Physical Properties

The structural features of methoxypyridines also enable the design of materials with specific physical properties. Ahipa et al. (2014) synthesized a series of compounds based on the methoxypyridine core to investigate their liquid crystalline behavior and photophysical properties. These studies reveal how molecular design incorporating methoxypyridine units can lead to materials with desirable optical and electronic characteristics (Ahipa et al., 2014).

Antimicrobial Activities

Methoxypyridines also find applications in medicinal chemistry as scaffolds for developing antimicrobial agents. Thomas, Adhikari, and Shetty (2010) synthesized a series of triazole-methanamine derivatives starting from methoxypyridine and evaluated their antibacterial and antifungal activities. These compounds demonstrated moderate to very good activity against pathogenic strains, showcasing the potential of methoxypyridine derivatives in drug discovery (Thomas, Adhikari, & Shetty, 2010).

properties

IUPAC Name |

(2-methoxypyridin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFPYUKOBJLUPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxypyridin-3-yl)methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)

![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)

![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B581765.png)

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581766.png)